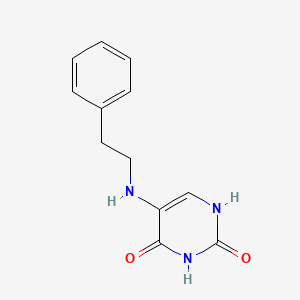

5-(Phenethylamino)uracil

Overview

Description

5-(Phenethylamino)uracil is a compound with the molecular formula C12H13N3O2 . It is also known by other synonyms such as 5-(2-phenylethylamino)-1H-pyrimidine-2,4-dione and has a molecular weight of 231.25 g/mol .

Molecular Structure Analysis

The molecular structure of this compound includes a total of 31 bonds, 18 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 urea (-thio) derivative, and 1 secondary amine .Physical and Chemical Properties Analysis

This compound has a molecular weight of 231.25 g/mol, an XLogP3-AA of 1.2, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 . Its exact mass and monoisotopic mass are both 231.100776666 g/mol, and it has a topological polar surface area of 70.2 Ų .Scientific Research Applications

Synthesis and Derivative Formation

5-(Phenethylamino)uracil has been synthesized as part of a series of 5-substituted uracil derivatives. These derivatives, including 5-(phenylamino)-, 5-(benzylamino)-, and 5-(phenethylamino) derivatives of 1-benzyluracil, have been developed using the Hilbert-Johnson reaction. This synthesis allows for N(1)-monosubstitution through alkylation of trimethylsilyl derivatives of 5-(arylamino)uracils using benzyl bromide (Novikov & Ozerov, 2005).

Antiviral Potential

Research on 1-benzyl derivatives of 5-(arylamino)uracils, including this compound, has indicated promising antiviral activity. These compounds have shown inhibitory effects against both HIV-1 and Epstein-Barr Virus (EBV). In particular, some compounds demonstrated protective effects against HIV-1 in CEM-SS culture and against EBV in AKATA cell culture (Novikov et al., 2010).

Ramified Derivatives for Antiviral Properties

The synthesis of ramified derivatives of 5-(perylen-3-ylethynyl)uracil-1-acetic acid, using a precursor related to this compound, resulted in high activities against tick-borne encephalitis virus (TBEV). These compounds demonstrate the potential of polyvalent perylene antivirals, which could be relevant for the development of new antiviral agents (Sapozhnikova et al., 2019).

Mechanism of Action

Target of Action

5-(Phenethylamino)uracil is a derivative of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent . The primary target of 5-FU is the enzyme thymidylate synthase (TS), which is responsible for the conversion of deoxyuridylic acid to thymidylic acid . By inhibiting TS, 5-FU disrupts DNA synthesis and leads to cell death .

Mode of Action

The main mechanism of action of 5-FU involves the binding of the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate, to thymidylate synthase (TS) to form a covalently bound ternary complex . This binding inhibits the function of TS, leading to a disruption in DNA synthesis .

Biochemical Pathways

5-FU disrupts pyrimidine nucleotide pool balances and leads to uracil incorporation in DNA, which is then recognized and removed by the uracil base excision repair (BER) pathway . This disruption affects multiple biological signaling pathways such as Hippo/YAP, Wnt/β-catenin, Hedgehog, NF-kB, and Notch cascades .

Pharmacokinetics

The oral absorption of 5-FU is incomplete with a short biological half-life and an obvious peak-valley phenomenon, leading to the frequent administration requirement and severe side effects . Recent advances in testing based on liquid chromatography–mass spectroscopy and a nanoparticle antibody–based immunoassay for 5-fu may now allow for routine monitoring of 5-fu in clinical practice .

Result of Action

The cytotoxicity of 5-FU has been ascribed to the misincorporation of fluoronucleotides into RNA and DNA and to the inhibition of the nucleotide synthetic enzyme thymidylate synthase (TS) . This leads to DNA damage and cell death .

Action Environment

The action of this compound, like other 5-substituted uracil derivatives, can be influenced by various environmental factors. For instance, the solvent used in the synthesis of these compounds can affect their yield . Furthermore, the effectiveness of these compounds can be modulated by the emergence of new viruses and the crisis of drug resistance .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

5-(Phenethylamino)uracil, like other uracil derivatives, interacts with various enzymes and proteins. It has been shown to have a high affinity for thymidylate synthase (TYMS), a key enzyme involved in nucleotide synthesis . This interaction can inhibit the proliferation and colonization potential of certain cells, such as breast cancer cells .

Cellular Effects

The effects of this compound on cells are profound. It has been shown to dramatically inhibit the proliferation and colonization potential of breast cancer cells in vitro . This suggests that this compound could have potential therapeutic applications in the treatment of certain types of cancer.

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. One of the key mechanisms is the inhibition of thymidylate synthase, which catalyzes a rate-limiting step in nucleotide synthesis . By inhibiting this enzyme, this compound disrupts the normal functioning of cells, leading to reduced proliferation and colonization .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound are limited, it is known that uracil derivatives can have long-term effects on cellular function. For instance, certain uracil derivatives have been shown to inhibit cell proliferation over time .

Dosage Effects in Animal Models

The effects of this compound in animal models have not been specifically studied. It is known that the effects of uracil derivatives can vary with different dosages. For instance, 5-fluorouracil, another uracil derivative, has been shown to have varying effects at different dosages in animal models .

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as other uracil derivatives. These compounds are metabolized via the same pathways as uracil, which is involved in the synthesis of RNA .

Transport and Distribution

It is known that uracil derivatives can be transported into cells via specific transporters .

Properties

IUPAC Name |

5-(2-phenylethylamino)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c16-11-10(8-14-12(17)15-11)13-7-6-9-4-2-1-3-5-9/h1-5,8,13H,6-7H2,(H2,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTAWLGVMCALKQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=CNC(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00309222 | |

| Record name | NSC211359 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00309222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821154 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

25912-34-9 | |

| Record name | NSC211359 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211359 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC211359 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00309222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide](/img/structure/B3381605.png)

![1-[2-(1H-pyrazol-1-yl)phenyl]ethan-1-one](/img/structure/B3381630.png)

![(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B3381634.png)

![Methyl [3-(chlorosulfonyl)phenyl]acetate](/img/structure/B3381660.png)